Johnstonol

Description

Historical Context of Marine Natural Products Discovery

The systematic discovery of biologically active compounds from marine sources gained momentum in the 1950s. Pioneering work by Bergmann led to the isolation and identification of C-nucleosides, spongouridine (B1667586) and spongothymidine, from the Caribbean sponge Cryptotheca crypta nih.govexcli.deresearchgate.netwikipedia.org. These early discoveries demonstrated promising antiviral and anticancer activities, subsequently inspiring the development of synthetic analogues like cytarabine (B982) (Ara-C) and vidarabine (B1017) (Ara-A), which became clinical agents nih.govwikipedia.org. The field of marine natural products chemistry significantly expanded in the 1970s, coinciding with large-scale natural product screening campaigns by institutions such as the National Cancer Institute (NCI) and advancements in underwater exploration technologies like SCUBA wikipedia.orgshirazu.ac.ir. Over the past decades, this extensive research has led to the isolation of thousands of structurally unique bioactive marine natural products, underscoring the vast, largely unexplored biodiversity of the oceans, which cover approximately 70% of the Earth's surface nih.govwikipedia.orgshirazu.ac.irvulcanchem.commdpi.comnih.govnih.gov.

Significance of Halogenated Sesquiterpenes in Chemical Biology

Halogenated sesquiterpenes represent a significant class of natural products, particularly abundant in marine red algae, notably species within the genus Laurencia mdpi.commitoproteome.orgqmclab.com. These compounds play crucial ecological roles in marine environments, acting as chemical defenses against predators and herbivores, functioning as pheromones (allelochemicals), aiding in adaptation to abiotic stresses, and inhibiting bacterial and fungal fouling researchgate.netmitoproteome.org. Their chemical structures often feature multiple halogenation sites, primarily bromine, with chlorine also being present, contributing to their unique biochemical properties qmclab.com. Beyond their ecological importance, halogenated sesquiterpenes exhibit a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antibacterial, antifungal, antidiabetic, anthelmintic, antiviral, antioxidant, antimalarial, and antiasthmatic properties researchgate.netmitoproteome.orgqmclab.com. This diverse bioactivity profile highlights their significance as lead compounds for chemical biology research and potential biotechnological applications.

Overview of Chamigrane-Type Metabolites in Marine Environments

Chamigrane-type sesquiterpenes are a prominent group of marine natural products characterized by a distinctive spiro[5.5]undecane skeleton, featuring a stereogenic quaternary carbon at C-6 that links the spirocycles researchgate.net. This class of compounds is particularly prevalent in the red algal genus Laurencia, accounting for approximately 30% of all sesquiterpenes isolated from these algae researchgate.net. Their structural diversity is further enhanced by variations in saturation, halogenation, and oxygenation patterns researchgate.netusf.edu.

Chamigrane metabolites have been isolated from various marine organisms, including numerous Laurencia species such as L. dendroidea, L. catarinensis, L. nidifica, L. nipponica, and L. pacifica researchgate.netusf.edunih.govctdbase.org. They are also found in sea hares of the Aplysia genus, such as A. californica and A. dactylomela, which are believed to acquire these compounds through their diet of Laurencia algae nih.govresearchgate.netspringermedizin.de. Research findings have demonstrated various biological activities for chamigrane-type metabolites, including significant antiparasitic activity, as exemplified by (+)-elatol against Naegleria fowleri trophozoites and cysts researchgate.net. Other reported activities include cytotoxic and antifeedant properties researchgate.netnih.gov. The unique structural features and diverse bioactivities of chamigrane-type metabolites make them a valuable area of study in marine natural product chemistry.

Properties

CAS No. |

35671-09-1 |

|---|---|

Molecular Formula |

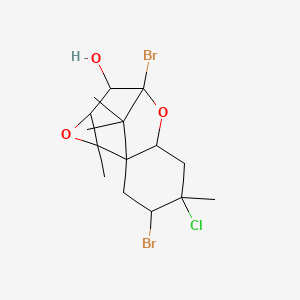

C15H21Br2ClO3 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

3,8-dibromo-4-chloro-4,12,13,13-tetramethyl-7,11-dioxatetracyclo[6.4.1.01,6.010,12]tridecan-9-ol |

InChI |

InChI=1S/C15H21Br2ClO3/c1-11(2)14-5-7(16)12(3,18)6-8(14)20-15(11,17)9(19)10-13(14,4)21-10/h7-10,19H,5-6H2,1-4H3 |

InChI Key |

GQTRVJJQEJXMFF-WJZNTHCVSA-N |

SMILES |

CC1(C23CC(C(CC2OC1(C(C4C3(O4)C)O)Br)(C)Cl)Br)C |

Canonical SMILES |

CC1(C23CC(C(CC2OC1(C(C4C3(O4)C)O)Br)(C)Cl)Br)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Johnstonol; |

Origin of Product |

United States |

Johnstonol: Detailed Research Findings

Marine Algal Source Investigations: Laurencia Species

Red algae of the genus Laurencia are well-known producers of a wide array of halogenated secondary metabolites, including chamigrane-type sesquiterpenes like this compound. nih.govrsc.orguneb.br

Isolation from Laurencia johnstonii

This compound was initially identified and isolated from the red alga Laurencia johnstonii. dntb.gov.uaucsd.eduscialert.net This marked a crucial discovery, establishing L. johnstonii as a primary natural source for this unusual halogenated epoxide. Research indicates that this compound, alongside prepacifenol epoxide, are among the key sesquiterpenes isolated from specimens of L. johnstonii, both sharing the characteristic chamigrene carbon skeleton. mdpi.comresearchgate.net Another prominent compound isolated from L. johnstonii is laurinterol (B1247104), a brominated sesquiterpene. mdpi.com

Isolation from Laurencia composita

Further investigations have revealed this compound's presence in Laurencia composita Yamada. nih.govrsc.orguneb.br This red alga is recognized for producing a variety of highly halogenated chamigrane sesquiterpenoids. scholarsportal.infonih.govresearchgate.net In addition to this compound, other related chamigranes such as pacifenol, pacifidiene, and pacifenediol have been isolated from L. composita, with some studies suggesting these metabolites are unique to this species. mdpi.com

Co-occurrence with Related Chamigranes in Laurencia

This compound frequently co-occurs with other chamigrane-type sesquiterpenes within various Laurencia species. uneb.brmdpi.comresearchgate.netscholarsportal.infomdpi.comsemanticscholar.org A notable related compound is prepacifenol epoxide, which is considered a halogenated epoxy sesquiterpene and a precursor that can be converted into this compound. nih.govrsc.orgmdpi.comresearchgate.net The presence of such structurally similar compounds points to common biosynthetic pathways within these marine algae.

Table 1: Isolation of this compound and Related Chamigranes from Laurencia Species

| Laurencia Species | Co-occurring Chamigranes/Related Compounds | References |

| L. johnstonii | Prepacifenol epoxide, Laurinterol | mdpi.comresearchgate.netmdpi.com |

| L. composita | Prepacifenol epoxide, Pacifenol, Pacifidiene, Pacifenediol, Compositacins A-K | nih.govrsc.orguneb.brscholarsportal.infonih.govmdpi.com |

| L. catarinensis | Prepacifenol epoxide, Pacifenol | uneb.br |

Marine Invertebrate Source Investigations: Aplysia and Dolabella Genera

Marine invertebrates, particularly sea hares, are known to accumulate secondary metabolites from their diet of marine algae. This compound has been found in several species of sea hares, indicating a dietary transfer of this compound. mdpi.commdpi.comsemanticscholar.orgresearchgate.netresearchgate.net

Isolation from Aplysia dactylomela

This compound has been successfully isolated from the marine mollusk Aplysia dactylomela. mdpi.commdpi.comsemanticscholar.orgresearchgate.netresearchgate.netuff.br The presence of this compound and other halogenated metabolites in A. dactylomela is attributed to its herbivorous diet, primarily consisting of Laurencia algae. mdpi.commdpi.comsemanticscholar.orgresearchgate.netresearchgate.net This dietary relationship underscores the ecological link between the algal producers and the invertebrate consumers in the marine environment.

Isolation from Aplysia californica

Similarly, this compound has been isolated from Aplysia californica, specifically from its digestive gland. mdpi.comsemanticscholar.orgresearchgate.netuff.brresearchgate.netqmclab.com This finding further supports the hypothesis that sea hares sequester these halogenated compounds from their algal food sources, such as Laurencia species. mdpi.comsemanticscholar.orgresearchgate.net

Table 2: Isolation of this compound from Aplysia and Dolabella Species

| Invertebrate Species | Isolation Details/Origin | References |

| Aplysia dactylomela | Isolated from the marine mollusk; compounds are of dietary origin from Laurencia algae. | mdpi.commdpi.comsemanticscholar.orgresearchgate.netresearchgate.netuff.br |

| Aplysia californica | Isolated from the digestive gland; compounds are of dietary origin from Laurencia algae. | mdpi.comsemanticscholar.orgresearchgate.netuff.brresearchgate.netqmclab.com |

| Dolabella auricularia | Isolated from the sea hare. | wu.ac.th |

Isolation from Dolabella auricularia

This compound is primarily recognized for its natural occurrence in red algae of the genus Laurencia, specifically Laurencia johnstonii, Laurencia okamurae, and Laurencia tristicha wikidata.orgucsd.eduacs.orgdntb.gov.uacore.ac.ukresearchgate.netnih.gov. Marine invertebrates, such as sea hares of the genus Aplysia, are known to accumulate secondary metabolites from their algal diets mdpi.comresearchgate.netmdpi.com. This compound has been identified in the digestive glands of sea hares like Aplysia californica and Aplysia dactylomela, which acquire these compounds through their consumption of Laurencia species mdpi.comresearchgate.netmdpi.comqmclab.com.

The sea hare Dolabella auricularia is another marine mollusk reported to contain this compound researchgate.netwu.ac.th. Research indicates that digestive gland extracts of D. auricularia contain a variety of secondary metabolites, including this compound, which is considered a derivative of prepacifinol epoxide, another compound found in this sea hare researchgate.netwu.ac.th. The presence of such compounds in D. auricularia is attributed to its diet, as sea hares are known to feed on various macroalgae, including red, green, and brown species wu.ac.thmedwinpublishers.com.

Advanced Isolation and Purification Techniques for Marine Natural Products in Academic Research

The isolation and purification of marine natural products present unique challenges due to the complex matrices of marine organisms, which often contain high concentrations of salts and lipids that can interfere with analytical methods researchgate.net. Academic research in this field has seen significant advancements, focusing on improving efficiency, sustainability, and the ability to handle complex and minute quantities of compounds.

Key techniques and strategies employed in the isolation and purification of marine natural products include:

Chromatographic Separation: Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), remains central to the separation of complex mixtures researchgate.net. Gas chromatography (GC) is also utilized for volatile compounds. These techniques are often coupled with detection methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) for comprehensive analysis researchgate.netrushim.ru.

Solid-Phase Extraction (SPE): To overcome interference from salts and lipids, SPE is widely used. Common adsorbents include Diaion HP-20 resins, C18, and PS-DVB SPE cartridges, as well as Sephadex LH-20, often employed with mobile phases like methanol (B129727) and dichloromethane (B109758) researchgate.net. This method is crucial for sample cleanup prior to more sensitive analytical techniques.

Bioassay-Guided Isolation: This approach involves fractionating crude extracts and testing each fraction for a specific biological activity. Active fractions are then further purified and re-tested, guiding the isolation process towards compounds with desired properties frontiersin.org.

Advanced Spectroscopic Techniques: The development of advanced NMR technologies and dereplication strategies has enabled the elucidation of chemical structures even from very small amounts of isolated material, which is critical given the limited supply of many marine natural products rushim.runih.gov.

Green and Sustainable Methods: There is a growing emphasis on environmentally friendly approaches in natural product isolation. Innovative technologies like "Somartex," which uses solid-phase extraction to selectively isolate and concentrate compounds directly from the marine environment, aim to minimize ecological disturbance while enabling scalable production mdpi.com. Similarly, "SMIRC" (synthesis mining of biological natural products) represents a shift towards capturing metabolites directly from their natural environment, bypassing cultivation challenges mdpi.com.

Miniaturization and Automation: The application of advanced technologies to improve efficiency and throughput in isolation processes includes miniaturization and automation, which are vital for handling large numbers of samples and optimizing experimental conditions frontiersin.org.

Biocatalytic and Semi-synthetic Approaches: To address the supply problem of complex marine natural products, particularly for therapeutic development, biocatalytic methods and in vitro multi-enzyme synthesis are being explored. These strategies aim to enhance the efficiency and selectivity of producing complex natural compounds through fewer enzymatic steps nih.govmdpi.com.

These advanced methodologies are continuously evolving, facilitating the discovery and characterization of novel marine natural products like this compound, and advancing the field of marine chemical biology.

Biosynthesis and Biogenetic Pathways of Johnstonol

Enzymatic Halogenation in Marine Organisms

Halogenation is a prevalent biosynthetic strategy in marine organisms, particularly in species like Laurencia, leading to a wide array of halogen-containing natural products. These halogenated compounds often possess significant biological activities.

The incorporation of halogen atoms (chlorine, bromine, or iodine) into organic compounds, a crucial step in johnstonol biosynthesis, is catalyzed by haloperoxidase enzymes. Among these, vanadium-dependent haloperoxidases (V-HPOs), especially bromoperoxidases (V-BPOs), are particularly abundant in marine algae and play a critical role in the biosynthesis of many halogenated marine natural products. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize halide ions (Cl⁻, Br⁻, or I⁻), thereby producing reactive halogenating species.

V-HPOs are known for their ability to catalyze regio- and stereoselective halogenation of organic substrates. In the context of terpenoids, these enzymes activate hydrogen peroxide to form a highly reactive intermediate, which then facilitates the precise incorporation of halogen atoms into the terpene scaffold. This enzymatic approach offers a selective and environmentally friendly alternative to chemical halogenation methods. The importance of V-HPO-catalyzed bromination and cyclization of terpene substrates has been highlighted in the biosynthesis of halogenated marine natural products.

Biogenetic Precursors and Proposed Transformation Pathways

The biogenesis of this compound, like other sesquiterpenes, originates from fundamental isoprenoid precursors through a series of enzymatic transformations and cyclization events.

All terpenoids derive from the C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. In the subsequent stage, isoprenyl diphosphate synthases (IDSs) catalyze the sequential condensation of these C5 units to form larger prenyl diphosphates. Farnesyl diphosphate (FPP), a C15 prenyl diphosphate, is formed by the condensation of one DMAPP and two IPP units, catalyzed by FPP synthase. FPP serves as the central precursor for all sesquiterpenes, including the chamigrane skeleton found in this compound.

Table 2: Key Precursors in Terpenoid Biogenesis

| Precursor Name | Carbon Units | Role | Reference |

| Isopentenyl Diphosphate (IPP) | C5 | Basic building block | |

| Dimethylallyl Diphosphate (DMAPP) | C5 | Basic building block (allylic isomer of IPP) | |

| Farnesyl Diphosphate (FPP) | C15 | Direct precursor to sesquiterpenes |

Prepacifenol epoxide is widely recognized as a direct precursor to this compound nih.govresearchgate.net. Both this compound and prepacifenol epoxide are halogenated sesquiterpenes with a chamigrane carbon skeleton and have been isolated from the same marine sources, such as Laurencia johnstonii and Aplysia californica researchgate.net. The literature suggests that prepacifenol epoxide can be converted into this compound. This close relationship underscores a specific transformation pathway in the later stages of this compound biosynthesis.

The formation of the chamigrane skeleton, characteristic of this compound, involves complex cyclization mechanisms originating from the farnesyl diphosphate precursor. Sesquiterpenoid biosynthesis typically begins with the loss of the diphosphate group from FPP, generating a highly reactive allylic cation. This cation can then undergo intramolecular attacks, leading to the formation of various cyclic structures, including 6-, 10-, or 11-membered rings. For chamigrane-type sesquiterpenes, the cyclization process often involves the formation of a spiro ring fusion, which presents a significant synthetic challenge due to the precise stereochemical control required. The chamigrane skeleton can act as an intermediate, further diversifying the chemical structures of produced compounds.

Dietary Influence on Secondary Metabolite Production in Marine Organisms

The presence of this compound in sea hares, which are herbivorous mollusks, provides a compelling example of how dietary intake influences the secondary metabolite profiles of marine organisms mdpi.com. Sea hares are well-documented for their ability to acquire and bioaccumulate secondary metabolites, particularly halogenated terpenes, directly from the algae they consume mdpi.comresearchgate.netmdpi.com. This phenomenon establishes a clear link between the chemical constituents of the sea hare's diet and the compounds found within their digestive glands mdpi.com.

The production and accumulation of secondary metabolites in marine organisms are often driven by ecological pressures. These compounds serve crucial roles in the survival strategies of the producing organisms, acting as defense mechanisms against predation, facilitating competition for resources, and supporting processes like growth and reproduction mdpi.comgoacademica.com. The marine environment, characterized by intense competition for space, light, and nutrients, has led to the evolution of diverse chemical defense strategies, with secondary metabolites being key components mdpi.com.

Environmental factors and nutrient availability are also significant modulators of secondary metabolite biosynthesis in marine organisms, including microorganisms goacademica.comfrontiersin.org. For instance, conditions with limited nutrition can lead marine microbes to divert carbon resources towards the production of secondary metabolites rather than cellular growth goacademica.com. This intricate interplay between diet, environmental cues, and intrinsic biosynthetic capabilities underscores the complex origins of specialized metabolites like this compound in the marine realm.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|

Chemical Synthesis and Derivatization Studies of Johnstonol

Theoretical Approaches to Total Synthesis of Chamigranes

The total synthesis of chamigranes, including the intricate skeleton found in Johnstonol, is a formidable task due to their characteristic spiro[5.5]undecane core, the presence of an all-carbon quaternary stereocenter at the spirocycle junction, and often a densely functionalized A ring, alongside a tri- or tetrasubstituted olefin in the B ring. amazon.com These structural features necessitate sophisticated synthetic methodologies.

Several theoretical and practical strategies have been developed for the construction of the chamigrane skeleton:

Biomimetic Bromonium-Induced Polyene Cyclization: One prominent strategy involves biomimetic approaches, such as bromonium-induced polyene cyclization. This method mimics natural biosynthetic pathways, leveraging the reactivity of polyenes to construct the complex spirocyclic framework in a controlled, stereospecific manner. a2bchem.com

Diels-Alder Reactions: Diels-Alder reactions offer another powerful tool for generating chamigrane skeletons. This cycloaddition reaction allows for the simultaneous formation of multiple bonds and stereocenters, providing an efficient route to the core structure. wikipedia.orga2bchem.com

Enantioselective Decarboxylative Allylation and Ring-Closing Olefin Metathesis: A general enantioselective route to the chamigrane natural product family has been established, employing a sequence of enantioselective decarboxylative allylation and ring-closing olefin metathesis. amazon.com This strategy is particularly effective for forming the all-carbon quaternary stereocenter and the spirocyclic core, which are hallmarks of chamigranes. The ring-closing metathesis step is crucial for forming the macrocyclic or cyclic structures present in these compounds. This unified approach has demonstrated its generality by enabling the total syntheses of other complex chamigrenes like elatol (B1200643) and laurencenone B and C. amazon.com

These theoretical and applied synthetic routes highlight the diverse chemical transformations required to assemble the unique architecture of chamigranes, providing a foundation for potential future total syntheses of this compound.

Semisynthesis of this compound Derivatives and Analogs

Semisynthesis involves the chemical modification of naturally occurring compounds to produce derivatives or analogs, often with altered or improved biological activities or for structural elucidation. This approach is particularly relevant for natural products like this compound, which are isolated in limited quantities or possess complex structures that are challenging for full total synthesis.

A notable example of semisynthetic derivatization within the Laurencia genus, from which this compound is isolated, involves the bromination of related natural products such as laurinterol (B1247104) and isolaurinterol. naturalproducts.net These reactions have successfully yielded novel halogenated derivatives with modified carbon skeletons. For instance, bromination of laurinterol and isolaurinterol led to the formation of 3α-bromojohnstane, a sesquiterpene derivative with a novel carbon skeleton. naturalproducts.net This demonstrates how chemical modifications of existing natural scaffolds can lead to structural diversification and the exploration of new chemical space.

The NMR data for 3α-bromojohnstane, obtained through such semisynthetic efforts, provide crucial insights into the structural changes induced by derivatization.

Table 1: Selected NMR Data for 3α-Bromojohnstane (7) naturalproducts.net

| Position | 1H NMR (δH, multiplicity, J in Hz) | 13C NMR (δC) |

| H-12 | 7.14 (s) | - |

| H3-15 | 2.53 (s) | - |

| H3-13 | 2.54 (s) | - |

| H3-14 | 1.04 (s) | - |

| C-2 | - | 92.3 |

| C-6 | - | 32.8 |

| C-7 | - | 136.3 |

| C-3 | - | 47.6 |

(Note: This table presents selected data as available in the source. Full NMR assignments would typically include all proton and carbon chemical shifts, along with coupling constants and correlations from 2D NMR experiments.)

Strategies for Structural Modification and Diversification

Strategies for the structural modification and diversification of natural products like this compound aim to create libraries of analogs that can be investigated for various purposes, including probing structure-activity relationships, improving stability, or enhancing desired properties. Beyond direct semisynthesis, these strategies encompass a range of chemical transformations and synthetic methodologies:

Functional Group Interconversions: Modifying existing functional groups (e.g., oxidation of alcohols, reduction of ketones, halogenation, epoxidation) can lead to a diverse array of derivatives. The presence of halogen atoms in this compound itself suggests the importance of halogenation and dehalogenation reactions in its natural biosynthesis and potential synthetic modifications.

Skeletal Rearrangements: Inducing controlled rearrangements of the carbon skeleton can lead to novel structural motifs, as seen with the formation of 3α-bromojohnstane from laurinterol and isolaurinterol. naturalproducts.net This approach allows for the exploration of entirely new molecular architectures derived from a common natural product scaffold.

Building Block Synthesis and Assembly: For complex molecules, a convergent synthetic strategy often involves synthesizing smaller, functionalized building blocks and then assembling them. This allows for greater flexibility in introducing variations at different parts of the molecule.

Biocatalysis and Chemo-enzymatic Approaches: Modern synthetic chemistry increasingly integrates biocatalysis and chemo-enzymatic strategies. These methods leverage the specificity and efficiency of enzymes to perform complex transformations, offering greener and often more selective routes for modifying natural products and their precursors. This can be particularly useful for introducing stereochemical complexity or specific functionalizations that are challenging to achieve through traditional synthetic routes.

Computational Chemistry and In Silico Design: Theoretical approaches, including computational chemistry and in silico modeling, play a crucial role in predicting the properties of potential derivatives and guiding synthetic efforts. This can help in designing targeted modifications that are more likely to yield desired outcomes.

These diverse strategies collectively contribute to the ongoing efforts to understand, manipulate, and harness the chemical diversity inherent in natural products like this compound.

Molecular Mechanisms and Biological Activities of Johnstonol

Research Approaches to Elucidate Bioactivity Mechanisms

Currently, there is a notable absence of published studies detailing the specific research methodologies employed to elucidate the bioactivity mechanisms of Johnstonol. Scientific literature detailing in vitro assays, in vivo models, or molecular biology techniques specifically targeting this compound is not available.

Anti-parasitic Research Investigations

No research investigations into the anti-parasitic properties of this compound have been reported in the available scientific literature. Studies assessing its efficacy against parasitic organisms such as protozoa, helminths, or ectoparasites have not been published. Consequently, there is no data regarding its potential mechanisms of action against parasites.

Anti-mycobacterial Research Investigations

There are no published scientific studies on the anti-mycobacterial activity of this compound. The compound has not been evaluated for its potential to inhibit the growth of Mycobacterium tuberculosis or other mycobacterial species. Therefore, data on its minimum inhibitory concentration (MIC) or its effects on mycobacterial cellular pathways are non-existent.

Studies on Other Bioactivities (excluding direct clinical applications)

The scope of research into the biological activities of this compound is narrow. One study investigated its cytotoxic effects against a panel of human cancer cell lines, including lung adenocarcinoma (A549), stomach cancer (BGC-823), hepatoma (Bel 7402), colon cancer (HCT-8), and HeLa cells. In this screening, this compound was found to be inactive, with an IC₅₀ value greater than 10 µg/mL. Beyond this initial cytotoxicity screening, there are no other published studies concerning other potential bioactivities such as anti-inflammatory, antioxidant, or enzyme inhibitory effects.

Table 1: Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Result (IC₅₀) |

|---|---|---|

| A549 | Lung Adenocarcinoma | > 10 µg/mL |

| BGC-823 | Stomach Cancer | > 10 µg/mL |

| Bel 7402 | Hepatoma | > 10 µg/mL |

| HCT-8 | Colon Cancer | > 10 µg/mL |

| HeLa | Cervical Cancer | > 10 µg/mL |

Data sourced from a study on sesquiterpenes from the red alga Laurencia tristicha.

Molecular Targets and Pathways Research

Consistent with the lack of documented bioactivity, there is no research available on the specific molecular targets or signaling pathways that may be modulated by this compound. Investigations using techniques such as molecular docking, transcriptomics, or proteomics to identify protein interactions or pathway modulation have not been conducted or reported for this compound.

Ecological and Chemical Ecological Studies of Johnstonol

Role in Marine Organism Chemical Defense

The production of secondary metabolites like johnstonol is a primary strategy for defense in soft-bodied marine organisms such as algae. researchgate.net These chemical defenses are vital for protecting against predation, pathogen infection, and overgrowth by fouling organisms. researchgate.netresearchgate.net The genus Laurencia is particularly renowned for its diverse array of halogenated terpenes, which are effective deterrents against various ecological pressures. frontiersin.orgnih.gov

Research on extracts from Laurencia johnstonii, which contain this compound and other related sesquiterpenes, has demonstrated significant defensive activities. These extracts show potent antimicrobial and antifouling capabilities, indicating their role in protecting the alga from microbial pathogens and the settlement of colonizing organisms. scielo.org.mx Studies have confirmed that extracts from L. johnstonii are effective against numerous marine bacteria, fungi, and microalgae, which are key players in the formation of biofilms and subsequent macrofouling. scielo.org.mx The sesquiterpene class of compounds, to which this compound belongs, has been identified as the source of this bioactivity. scielo.org.mxmdpi.com For example, laurinterol (B1247104), another prominent sesquiterpene from L. johnstonii, has shown strong antimycobacterial activity. mdpi.com This body of evidence supports the function of this compound as part of a comprehensive chemical defense system that ensures the alga's survival in a competitive marine environment.

| Activity Type | Target Organisms | Observed Effect | Source Compound/Extract |

|---|---|---|---|

| Antimicrobial | Pathogenic Bacteria (Bacillus subtilis, Staphylococcus aureus, E. coli) | Inhibition of bacterial growth. | Crude Extract of L. johnstonii |

| Antimicrobial | Marine Bacteria (Halomonas marina, Rosevarius tolerans) | High inhibition with MIC values of 0.1 µg ml–1. scielo.org.mx | Crude Extract of L. johnstonii |

| Antifouling | Marine Fungi | High activity with MIC values between 0.1 and 1 µg ml–1. scielo.org.mx | Crude Extract of L. johnstonii |

| Antifouling | Temperate & Tropical Microalgae | Inhibition of growth with MIC values from 0.1 to 25 µg ml–1. scielo.org.mx | Crude Extract of L. johnstonii |

| Antimycobacterial | Mycobacterium abscessus | Remarkable inhibition, lower MIC than reference drug. mdpi.com | Laurinterol (related sesquiterpene from L. johnstonii) |

Interactions in Marine Food Webs and Diet Correlation

The chemical defenses of Laurencia algae, including compounds like this compound, directly influence their interactions within marine food webs. While these metabolites effectively deter many generalist herbivores, they are consumed by certain specialist feeders. jcu.edu.au A classic example of this specialized interaction involves sea hares of the genus Aplysia. These marine slugs are known to graze on red algae, including various Laurencia species. environment.bmmarinesanctuary.org

Sea hares have the ability to consume chemically-defended algae and sequester the secondary metabolites in their own tissues. oceanbites.org This process, known as dietary sequestration, serves as a defense mechanism for the sea hare, protecting it from its own predators. When disturbed, a sea hare can release a purple ink containing these sequestered algal compounds, which acts as a potent chemical deterrent. environment.bmwikipedia.org The presence of compounds like this compound in L. johnstonii thus correlates with the diet of specialist herbivores that have co-evolved to tolerate and utilize these chemicals. This interaction represents a significant pathway for the transfer of chemical compounds through the food web, from primary producer (the alga) to primary consumer (the sea hare), influencing predator-prey dynamics at multiple trophic levels. While some herbivorous reef fish have been observed to consume Laurencia species, the effectiveness of the chemical defense often depends on the specific herbivore and the concentration of the defensive compounds. jcu.edu.au

Contribution to Marine Biodiversity and Community Structure

The presence of potent chemical defenses in organisms like Laurencia johnstonii can have cascading effects on the structure and biodiversity of the surrounding marine community. tos.orgmdpi.com By deterring consumption by abundant generalist herbivores such as fishes and sea urchins, chemically-defended algae can create safe havens or refuges for other organisms. tos.org

Advanced Analytical Methodologies for Johnstonol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, including natural products such as Johnstonol. It provides unparalleled detail regarding the connectivity of atoms and their spatial arrangement within a molecule. The structure of this compound has been extensively investigated and elucidated using various NMR spectroscopic techniques. researchgate.netdntb.gov.uascielo.brspringernature.com

The initial steps in NMR-based structural elucidation typically involve one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicity and coupling constants). For this compound, ¹H NMR spectra reveal characteristic signals, including methyl singlets and various multiplets, indicating the presence of different proton environments. scielo.br Similarly, ¹³C NMR spectra provide information on the carbon skeleton, showing distinct signals for different carbon atoms. scielo.brox.ac.uk

However, for complex molecules like this compound, two-dimensional (2D) NMR techniques are indispensable for establishing comprehensive connectivity and confirming assignments. These include:

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment identifies protons that are scalar-coupled to each other through two or three bonds. COSY spectra of this compound allow for the mapping of proton spin systems, revealing direct proton-proton connectivities and aiding in the assignment of adjacent protons within the molecule. researchgate.netscielo.brox.ac.ukscielo.brprinceton.eduresearchgate.netlongdom.org

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique provides information about through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. NOESY experiments are critical for determining the relative stereochemistry and conformation of this compound by identifying protons that are less than approximately 5-7 Å apart. researchgate.netprinceton.eduresearchgate.netpitt.edumestrelab.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly bonded (one-bond ¹H-¹³C correlations). This experiment is highly sensitive and is often used to assign protonated carbons, with cross-peaks indicating the ¹H-¹³C connectivity. HSQC-ED (Edited HSQC) can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. researchgate.netscielo.brscielo.brprinceton.educolumbia.edunih.gov

The combined application of these 1D and 2D NMR techniques has been instrumental in the complete structural assignment of this compound. In some cases, the high sensitivity of proton-detected 2D experiments like HSQC and HMBC can even negate the need for a separate 1D ¹³C NMR spectrum, especially with limited sample quantities. scielo.brcolumbia.edu

Determining the precise three-dimensional arrangement (stereochemistry) of a molecule is paramount for understanding its biological activity and properties. NMR spectroscopy plays a vital role in stereochemical elucidation. For this compound, the stereochemical evaluation of its chamigrene skeleton has been performed using 2D NMR techniques. researchgate.net

Key NMR parameters for stereochemical assignment include:

Vicinal J-Couplings: The magnitude of vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between the coupled protons. These values, often interpreted using Karplus-like relationships, provide crucial information about the conformation and relative configuration of flexible systems. mestrelab.com

By integrating these NMR data, researchers can construct a detailed 3D model of this compound, resolving ambiguities in its stereochemistry.

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is a complementary analytical technique to NMR, providing critical information about a compound's molecular weight and elemental composition. For this compound, MS has been essential in establishing its molecular formula and confirming the presence of halogen atoms. springernature.comnih.govnih.govmdpi.com

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) has been employed for this compound, yielding molecular ion peaks that correspond to its exact mass. The characteristic isotopic patterns observed in the mass spectrum, particularly for bromine and chlorine, provide definitive evidence for the number and type of halogen atoms present in the molecule. For instance, the presence of specific molecular ion ratios (e.g., for two bromine atoms) has been observed in the HR-EI-MS analysis of this compound and related brominated sesquiterpenes. nih.govnih.govmdpi.com This information is crucial for proposing an accurate molecular formula (e.g., C₁₅H₂₁Br₂ClO₃ for this compound). wikidata.orgnih.gov

MS also provides fragmentation patterns, which offer insights into the structural subunits of the molecule. When coupled with chromatographic techniques (LC-MS), it allows for the sensitive detection and identification of this compound even in complex biological extracts. researchgate.netnih.govchromtech.comnih.gov

Chromatographic Techniques for Isolation and Analysis

The isolation of pure this compound from its natural source, the red alga Laurencia johnstonii, necessitates the use of various chromatographic techniques. Natural products are often present in complex mixtures, and chromatography provides the means to separate individual compounds based on their differential interactions with a stationary and mobile phase. springernature.comresearchgate.netslideshare.netcolumn-chromatography.com

Commonly applied chromatographic techniques in this compound research and for similar marine natural products include:

Column Chromatography: This is a primary method for initial bulk separation. Silica gel column chromatography, often eluted with solvent mixtures of varying polarity (e.g., n-hexane:EtOAc), has been successfully used to isolate brominated sesquiterpene derivatives, including those related to this compound, from algal extracts. nih.govmdpi.comcolumn-chromatography.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for further purification and quantitative analysis of this compound. It is widely used for separating components in complex mixtures and can be coupled with various detectors, including UV and mass spectrometers. chromtech.comslideshare.netcolumn-chromatography.comresearchgate.netijnrd.org

Thin-Layer Chromatography (TLC): Often used as a rapid and cost-effective method for monitoring fractions during column chromatography and for preliminary analysis of purity. nih.govslideshare.net

Hyphenated Techniques (e.g., LC-MS): The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful. LC separates the components of a mixture, and the eluting compounds are then introduced into the MS for identification and quantification. This technique is invaluable for the detailed characterization of complex samples and for detecting this compound even at low concentrations. researchgate.netnih.govchromtech.comnih.gov

These chromatographic methods are essential for obtaining this compound in sufficient purity for subsequent spectroscopic analysis and biological studies.

Isotopic Tracer Analysis in Biosynthetic Pathway Investigations

Isotopic tracer analysis is a powerful methodology used to elucidate the biosynthetic pathways of natural products, including complex compounds like this compound. This technique involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H) into a biological system. kkwagh.edu.inmdpi.comslideshare.netbiorxiv.org By tracking the incorporation and distribution of these labeled atoms within the newly synthesized natural product, researchers can identify precursors, intermediates, and the sequence of enzymatic reactions involved in the biosynthetic pathway. nih.govkkwagh.edu.inmdpi.comslideshare.netbiorxiv.org

The principle relies on the fact that biological systems process different isotopes of the same element in the same way, but the labeled atoms can be detected and quantified using physical methods such as NMR or Mass Spectrometry. kkwagh.edu.in For instance, feeding experiments with specifically labeled precursors, followed by isolation and analysis of this compound, would allow researchers to determine which atoms from the precursor are incorporated into the final product, thereby mapping the biosynthetic route. While specific studies detailing the isotopic tracer analysis of this compound's biosynthesis were not found in the provided snippets, this technique is broadly applicable and crucial for understanding the biogenesis of complex marine natural products like this compound. It provides dynamic insights into metabolic flux and the kinetics of biochemical reactions. nih.govmdpi.com

Modern Metabolomics Approaches (Targeted and Untargeted)

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, offers a holistic view of metabolic processes. It is increasingly applied in natural product research to understand the metabolic context of compound production and to identify novel metabolites. Metabolomic strategies are generally categorized into two main approaches: untargeted and targeted metabolomics. metabolon.comnih.gov

Untargeted Metabolomics: This approach aims for a comprehensive and global analysis of all measurable metabolites in a sample, including unknown compounds. It is primarily used for discovery and hypothesis generation, providing a broad overview of metabolic changes in response to various stimuli or conditions. In the context of this compound, untargeted metabolomics could be used to identify all metabolites present in Laurencia johnstonii extracts, potentially revealing co-occurring compounds or novel derivatives related to this compound's biosynthesis. metabolon.comnih.govfrontiersin.org

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement of a predefined set of known and biochemically annotated metabolites. This approach is hypothesis-driven and is often employed for the validation of previously identified processes or for the absolute quantification of specific compounds. For this compound research, targeted metabolomics could be used to quantify this compound and its known biosynthetic intermediates or related compounds in different growth stages of the alga or under varying environmental conditions, providing insights into factors influencing its production. metabolon.comnih.govfrontiersin.orgrsc.org

Both targeted and untargeted metabolomics approaches, often utilizing hyphenated techniques like LC-MS, provide powerful tools for gaining a deeper understanding of the metabolic pathways and ecological roles of natural products such as this compound.

Structure Activity Relationship Sar Studies of Johnstonol and Its Analogs

Theoretical Frameworks for SAR Analysis

Theoretical frameworks for SAR analysis provide the foundational principles for understanding how molecular structure dictates biological activity. The core principle is that the biological activity of a molecule is determined by its chemical structure fiveable.me. Specific structural features, such as functional groups, molecular size, and shape, influence the interactions between a molecule and its biological target fiveable.me. These interactions can include various types of bonding, such as hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects.

Quantitative Structure-Activity Relationship (QSAR) is a refinement of SAR that employs mathematical models to quantitatively describe the relationship between molecular structure and biological activity fiveable.mecreative-proteomics.com. QSAR models use molecular descriptors, which are numerical representations of chemical structure and properties, to predict biological activity fiveable.me. These descriptors can capture various aspects of a molecule, including electronic, steric, and lipophilic properties. By correlating these descriptors with observed biological activities, QSAR models can help identify the key structural features that contribute to activity and predict the activity of new, untested compounds fiveable.me.

Theoretical approaches also involve analyzing structure-activity landscapes, which visualize the relationship between structural similarity and activity similarity. Smooth landscapes suggest that small structural changes lead to small changes in activity, while rugged landscapes indicate that minor structural modifications can result in significant changes in activity. Understanding the landscape is crucial for rational compound design.

Computational and Molecular Modeling in SAR

Computational and molecular modeling techniques are indispensable tools in modern SAR studies of compounds like Johnstonol. These in silico methods allow for the rapid and efficient characterization of SARs and facilitate the building of various models to capture and encode SARs, which can then be used to predict activities for new molecules nih.govnih.gov.

Molecular docking is a widely used computational technique that predicts the preferred orientation (binding pose) of a ligand (like this compound or its analog) when bound to a biological target, such as a protein receptor or enzyme uneb.br. Docking algorithms explore different conformations of the ligand and orientations within the binding site, scoring them based on predicted interaction energies uneb.br. This helps in understanding how a molecule might interact with its target at the atomic level and identifying key residues involved in binding.

Pharmacophore modeling is another computational approach that identifies the essential features of a molecule required for its biological activity. These features can include hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, arranged in a specific 3D spatial arrangement. Pharmacophore models can be used to screen databases of compounds to find new potential ligands with similar activity profiles.

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their targets over time. These simulations can reveal the stability of ligand-target complexes, conformational changes, and the influence of the surrounding environment.

Computational methods can integrate and summarize large amounts of pre-existing data to suggest useful structural modifications nih.gov. While computational methods are powerful, they are models and have inherent assumptions and limitations; thus, they should be used to guide experimental design rather than replace medicinal chemistry expertise nih.gov.

Experimental Design and Interpretation in SAR Investigations

Experimental design in SAR investigations of this compound and its analogs typically involves the synthesis of a series of compounds with systematic structural modifications. These modifications are guided by hypotheses derived from theoretical frameworks and computational modeling. Common modifications include altering functional groups, changing the stereochemistry, modifying alkyl chains, or introducing/removing halogen atoms, which are particularly relevant for brominated compounds like this compound.

After synthesis, the biological activity of each analog is experimentally measured using appropriate in vitro or in vivo assays. For this compound, given its reported anti-parasitic activity, assays against relevant parasites would be conducted semanticscholar.org. The measured activities are then correlated with the structural variations among the compounds.

Interpretation of experimental results involves identifying how specific structural changes affect potency, selectivity, and other relevant biological properties. This can be facilitated by generating SAR tables, which organize chemical structures and their corresponding biological activities, allowing for easy analysis of the relationships between structure and activity chemaxon.com. Visualizations like SAR maps can also be used to interactively analyze complex datasets and correlate substituent structure with biological activity nih.gov.

Detailed research findings in SAR studies often involve comparing the activity of this compound to its naturally occurring congeners and synthetic analogs. For instance, studies on the antiparasitic activity of brominated sesquiterpenes from Laurencia species, which include this compound and laurinterol (B1247104), would involve comparing their activities and noting the impact of variations in bromination patterns or other structural differences on their efficacy against parasites semanticscholar.org.

Data tables are essential for presenting SAR data clearly. These tables typically list the chemical structures of the tested compounds, the specific structural modifications made compared to the parent compound (this compound), and the measured biological activity (e.g., IC50 values, minimum inhibitory concentrations).

Here is an illustrative example of how SAR data might be presented in a table, based on the general principles of SAR studies and the mention of laurinterol as a congener semanticscholar.org. Note that specific activity data for this compound and its synthesized analogs were not directly available in the search results, so this table is illustrative of the format and types of comparisons made in such studies.

| Compound | Structural Modification | Illustrative Biological Activity (e.g., IC50 against Acanthamoeba) |

| This compound | - | X µM |

| Analog A | Modification 1 | Y µM |

| Analog B | Modification 2 | Z µM |

| Laurinterol | Different bromination | W µM |

Note: The activity values (X, Y, Z, W) in this table are hypothetical and for illustrative purposes only.

By analyzing such data, researchers can deduce SAR rules, such as identifying key functional groups necessary for activity, understanding the impact of steric bulk at specific positions, or determining the optimal lipophilicity for target interaction. These insights then inform the design of the next generation of analogs for synthesis and testing, in an iterative process aimed at optimizing the desired biological activity.

Future Research Directions and Theoretical Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The complex and often unique chemical structures of marine natural products like Johnstonol suggest equally intricate and, in many cases, undiscovered biosynthetic pathways. This compound is classified as a chamigrane sesquiterpenoid, a subclass of prenol lipids naturalproducts.net. While the general class of sesquiterpenes is well-known, the specific enzymatic machinery responsible for the halogenation (incorporation of bromine and chlorine) and the formation of its characteristic epoxide and spirocyclic systems remains largely uncharacterized for many marine compounds wikidata.orgnaturalproducts.net.

Current understanding of natural product biosynthesis often relies on identifying gene clusters encoding the relevant enzymes, such as terpene synthases, halogenases, and cytochrome P450 enzymes, which are crucial for modifying the basic terpene scaffold frontiersin.orgmdpi.com. Elucidating these undiscovered enzymes and pathways for this compound would involve:

Genomic and Transcriptomic Mining: Analyzing the genomes and transcriptomes of this compound-producing organisms (Laurencia species, Aplysia sea hares, and their associated microbiota) to identify potential biosynthetic gene clusters nih.gov.

Enzyme Characterization: Isolating and biochemically characterizing novel enzymes predicted to be involved in the halogenation, epoxidation, and cyclization steps unique to this compound's formation. This could involve in vitro reconstitution of the pathway or heterologous expression of candidate genes in model organisms.

Isotopic Labeling Studies: Using isotopically labeled precursors to trace the biosynthetic route and identify intermediates, providing clues about the sequence of enzymatic reactions.

Understanding these pathways is critical not only for fundamental scientific knowledge but also for potential bioengineering efforts to produce this compound or its analogs more efficiently.

Exploration of Novel Molecular Targets for Biological Effects

While this compound has been isolated and its structure characterized, its precise molecular targets and mechanisms of action for any observed biological effects are not fully elucidated researchgate.net. Some studies have indicated that this compound exhibits cytotoxicity against certain human cancer cell lines, although often with moderate activity or at higher concentrations nih.govresearchgate.net. One study indicated that this compound inhibited an enzyme activity by 20% at its highest concentration, suggesting a potential, albeit weak, interaction with a biochemical target uff.br. However, the specific enzyme or its broader biological implications were not detailed.

Future research should focus on a systematic exploration of novel molecular targets to understand this compound's biological activities, even if these activities are subtle or require high concentrations. This includes:

Target Identification Assays: Employing advanced biochemical and cell-based assays, such as affinity chromatography, thermal proteome profiling, and activity-based protein profiling, to directly identify proteins or other biomolecules that this compound binds to or modulates nih.govacs.org.

Pathway Analysis: Investigating the cellular pathways affected by this compound using techniques like phosphoproteomics or gene expression profiling to identify downstream effects of its interaction with a target.

Structural Biology: Determining the co-crystal structure of this compound with its identified molecular target(s) to understand the precise binding interactions at an atomic level, which is crucial for rational drug design and optimization nih.gov.

Phenotypic Screening with Target Deconvolution: Conducting broad phenotypic screens in various biological systems (e.g., microbial, cellular, or in vivo models) followed by systematic target deconvolution strategies to pinpoint the underlying molecular interactions.

Identifying novel molecular targets would provide critical insights into this compound's potential as a lead compound for therapeutic development or as a probe for biological processes.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Marine Chemical Ecology

The field of marine chemical ecology is increasingly benefiting from the integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics nih.govmdpi.comeuromarinenetwork.eu. These powerful tools offer unprecedented opportunities to study the complex interactions between marine organisms and their chemical environments, especially concerning the production and ecological roles of natural products like this compound.

For this compound, the integration of omics technologies can provide a comprehensive understanding:

Genomics and Metagenomics: Sequencing the genomes of Laurencia species and the metagenomes of their associated microbial communities (including those found in Aplysia sea hares) can reveal the genetic blueprints for this compound biosynthesis. This can help identify the genes encoding the enzymes responsible for its unique halogenation and cyclization patterns nih.gov.

Transcriptomics: Analyzing gene expression patterns under different environmental conditions or in various developmental stages can shed light on the regulation of this compound production. This could indicate when and why the organism produces this compound, suggesting its ecological function mdpi.com.

Proteomics: Studying the proteome (the complete set of proteins) can identify the enzymes actively involved in this compound biosynthesis and any proteins that interact with this compound or are modulated by its presence. This provides direct evidence of enzyme activity and potential molecular targets nih.gov.

Metabolomics: Comprehensive profiling of the metabolome (the complete set of metabolites) can reveal the full spectrum of secondary metabolites produced by the organism, potentially identifying precursors or co-produced compounds that influence this compound's activity or ecological role. Metabolomics can also facilitate comparisons of compound production within and among taxa nih.govmdpi.com.

By integrating these omics data, researchers can construct a holistic picture of this compound's biosynthesis, its ecological significance in the marine environment, and its interactions within complex biological systems.

Synthetic Biology and Bioengineering Approaches for Sustainable Production

The isolation of complex marine natural products like this compound from their natural sources can be challenging due to limited supply, environmental variability, and the potential impact on marine ecosystems frontiersin.org. Synthetic biology and bioengineering offer promising avenues for the sustainable and scalable production of such compounds.

Key approaches include:

Pathway Reconstruction and Heterologous Expression: Once the biosynthetic pathway and its enzymes for this compound are fully elucidated (as discussed in 9.1), these genes can be transferred and expressed in a more tractable host microorganism, such as Escherichia coli or yeast frontiersin.orgnih.govtech4future.info. This allows for controlled and optimized production in bioreactors, independent of the natural marine source.

Metabolic Engineering: Optimizing the host organism's metabolism to enhance the yield of this compound. This involves redirecting metabolic flux towards the desired product, minimizing side reactions, and improving precursor availability frontiersin.orgnih.gov.

Enzyme Engineering: Modifying the identified biosynthetic enzymes through directed evolution or rational design to improve their catalytic efficiency, substrate specificity, or stability, thereby increasing this compound production frontiersin.org.

Cell-Free Biosynthesis: Developing cell-free systems where purified enzymes are used in vitro to synthesize this compound from simple precursors. This approach offers precise control over reaction conditions and avoids the complexities of cellular metabolism.

These synthetic biology and bioengineering strategies hold the potential to overcome the limitations of traditional extraction methods, providing a sustainable and economically viable route for the production of this compound and other valuable marine natural products for research and potential applications frontiersin.orgnih.govtech4future.info.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.